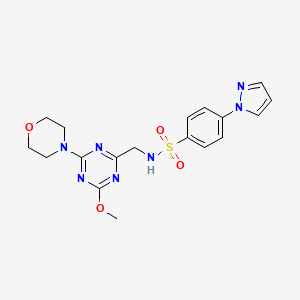
3-Fluoro-5-(trifluoromethyl)thiophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-(trifluoromethyl)thiophenol: is an organofluorine compound characterized by the presence of both fluorine and sulfur atoms within its molecular structure. This compound is notable for its unique chemical properties, which make it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the use of boron reagents to form carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction is catalyzed by palladium and often employs organotrifluoroborate salts as reagents.
Industrial Production Methods: Industrial production of 3-Fluoro-5-(trifluoromethyl)thiophenol may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoro-5-(trifluoromethyl)thiophenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms may be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiophenol derivatives
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Fluoro-5-(trifluoromethyl)thiophenol is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology: The compound’s fluorine atoms enhance its bioavailability and metabolic stability, making it a potential candidate for drug development. It is often explored for its pharmacological properties and potential therapeutic applications .
Medicine: In medicine, this compound is investigated for its potential use in the treatment of various diseases. Its ability to interact with biological targets makes it a promising lead compound in drug discovery .
Industry: The compound is also utilized in the agrochemical industry for the development of pesticides and herbicides. Its unique chemical properties contribute to the efficacy and stability of these products .
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-(trifluoromethyl)thiophenol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
- 3,5-Bis(trifluoromethyl)thiophenol
- 3-Fluoro-4-(trifluoromethyl)thiophenol
- 3-Fluoro-5-(trifluoromethyl)phenol
Comparison: Compared to similar compounds, 3-Fluoro-5-(trifluoromethyl)thiophenol is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of both fluorine and sulfur atoms in the molecule enhances its chemical stability and bioavailability, making it a valuable compound in various applications .
Propriétés
IUPAC Name |
3-fluoro-5-(trifluoromethyl)benzenethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4S/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPVVBJMUGCOSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
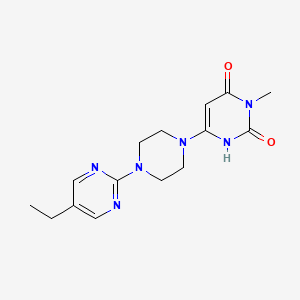
![N-(5-((3-chloro-4-methoxyphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-2,6-difluorobenzamide](/img/structure/B2372981.png)
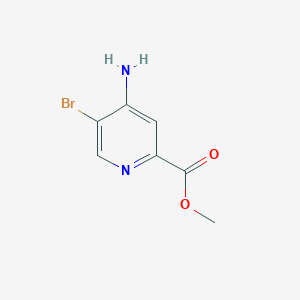
![1-(7-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2372987.png)
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one](/img/structure/B2372989.png)
![6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B2372990.png)

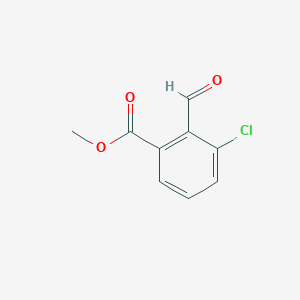
![N-(2,4-dimethylphenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2372993.png)
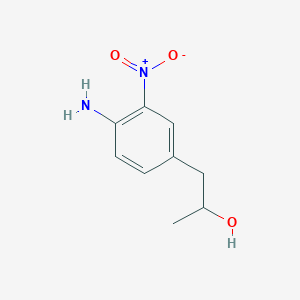
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4-dimethylbenzamide](/img/structure/B2372998.png)

![[1-({[7-(Acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B2373000.png)
